Tetraneurin E

Description

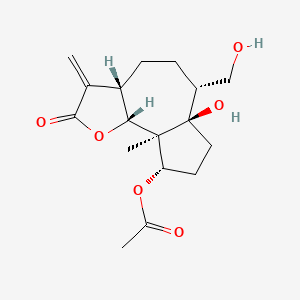

Tetraneurin E is a sesquiterpene lactone (SQL) belonging to the pseudoguaianolide subclass, predominantly found in plants of the Asteraceae family. It is specifically associated with Parthenium integrifolium (wild quinine), a species native to the eastern United States, including Indiana . The compound was first identified in the Lafayette meteorite as a putative terrestrial contaminant, detected via liquid chromatography-mass spectrometry (LC-MS) with high relative intensity .

Properties

CAS No. |

25383-30-6 |

|---|---|

Molecular Formula |

C17H24O6 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

[(3aS,6R,6aR,9S,9aS,9bR)-6a-hydroxy-6-(hydroxymethyl)-9a-methyl-3-methylidene-2-oxo-3a,4,5,6,7,8,9,9b-octahydroazuleno[8,7-b]furan-9-yl] acetate |

InChI |

InChI=1S/C17H24O6/c1-9-12-5-4-11(8-18)17(21)7-6-13(22-10(2)19)16(17,3)14(12)23-15(9)20/h11-14,18,21H,1,4-8H2,2-3H3/t11-,12+,13+,14-,16+,17-/m1/s1 |

InChI Key |

CLPRBVIHHFLWQY-SGXNCSQFSA-N |

SMILES |

CC(=O)OC1CCC2(C1(C3C(CCC2CO)C(=C)C(=O)O3)C)O |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@@]1([C@H]3[C@@H](CC[C@@H]2CO)C(=C)C(=O)O3)C)O |

Canonical SMILES |

CC(=O)OC1CCC2(C1(C3C(CCC2CO)C(=C)C(=O)O3)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Similarities and Differences

Sesquiterpene lactones in the pseudoguaianolide subclass share a common 15-carbon skeleton with an α-methylene-γ-lactone moiety, a critical functional group responsible for their bioactivity (e.g., alkylation of cellular thiols) . Below is a structural and functional comparison of tetraneurin E with key analogs:

Notes:

- This compound and A differ in hydroxylation and acetylation patterns, which may influence solubility and bioactivity.

- Parthenin lacks the hydroxyl groups present in tetraneurins but retains the cytotoxic α-methylene-γ-lactone group .

Cytotoxicity and Hemolytic Effects

- Tetraneurin A : Exhibits cytotoxicity against bovine kidney cells (IC₅₀ ~3.1–4.5 µM) and contributes to hemolysis in human erythrocytes at 120 µg/mL .

- Parthenin : Highly cytotoxic (inhibits RNA/DNA synthesis at 24 h) and a major allergen in P. hysterophorus, causing contact dermatitis .

- This compound: Not directly studied for cytotoxicity, but its detection in meteorite samples suggests environmental persistence .

Ecological Roles

- Parthenin : Acts as an allelochemical, suppressing growth of competing plants (e.g., Eleusine indica) .

- This compound : Likely serves as a defense metabolite in P. integrifolium, though its ecological impact is unconfirmed .

Analytical Detection and Identification

- Tetraneurin A : Characterized using NMR and X-ray crystallography (C₁₇H₂₂O₆; MW 323.15) .

Q & A

Q. How can cross-lab reproducibility be ensured for this compound’s bioactivity assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.